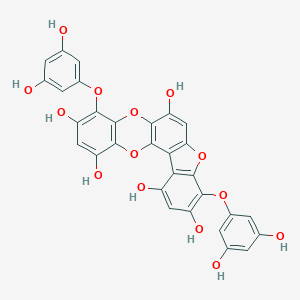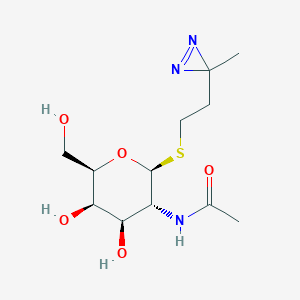![molecular formula C19H32O7 B140212 4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one CAS No. 135743-11-2](/img/structure/B140212.png)
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as tocotrienol, which is a member of the vitamin E family. Tocotrienol has been found to possess various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments.
作用机制
The mechanism of action of tocotrienol is still not fully understood. However, it has been suggested that tocotrienol exerts its effects by modulating various signaling pathways in the body. Tocotrienol has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development of various diseases.
生化和生理效应
Tocotrienol has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant properties, which help to protect the body against oxidative stress. Tocotrienol has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, tocotrienol has been found to possess anti-cancer properties, which help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
Tocotrienol has several advantages for lab experiments. It is readily available and can be synthesized or isolated from natural sources. Tocotrienol is also stable and can be stored for extended periods without degradation. However, tocotrienol has some limitations for lab experiments. It is relatively expensive, and large quantities may be required for some experiments.
未来方向
The potential applications of tocotrienol in various fields have led to several future directions for research. One area of future research is the development of new drugs and treatments based on tocotrienol. Another area of future research is the investigation of the mechanisms of action of tocotrienol. Additionally, future research may focus on the potential applications of tocotrienol in the food industry and as a dietary supplement.
Conclusion:
In conclusion, tocotrienol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Tocotrienol possesses various biological and physiological effects, making it a potential candidate for the development of new drugs and treatments. Tocotrienol has several advantages for lab experiments, but it also has some limitations. Future research may focus on the development of new drugs and treatments based on tocotrienol, investigation of the mechanisms of action of tocotrienol, and potential applications of tocotrienol in the food industry and as a dietary supplement.
合成方法
Tocotrienol can be synthesized through various methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of organic compounds and solvents to create tocotrienol. Isolation from natural sources involves the extraction of tocotrienol from various plant sources, including palm oil, rice bran, and barley.
科学研究应用
Tocotrienol has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, tocotrienol has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. It has also been found to be effective in the treatment of cardiovascular diseases, diabetes, and osteoporosis.
属性
CAS 编号 |
135743-11-2 |
|---|---|
产品名称 |
4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one |
分子式 |
C19H32O7 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
4-[(5R)-2,6,6-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one |
InChI |
InChI=1S/C19H32O7/c1-10-5-8-14(19(3,4)12(10)7-6-11(2)21)26-18-17(24)16(23)15(22)13(9-20)25-18/h13-18,20,22-24H,5-9H2,1-4H3/t13-,14-,15-,16+,17-,18+/m1/s1 |
InChI 键 |
PCUDAQRRXUJHQH-OBRKIGFESA-N |
手性 SMILES |
CC1=C(C([C@@H](CC1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CCC(=O)C |
SMILES |
CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C |
规范 SMILES |
CC1=C(C(C(CC1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



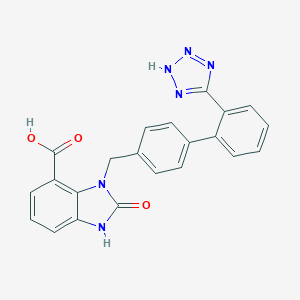
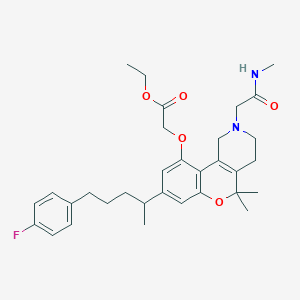
![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
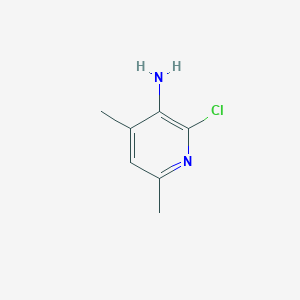
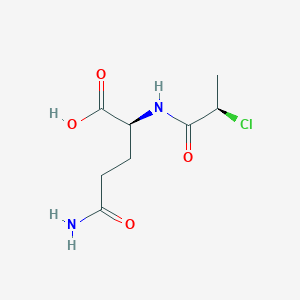
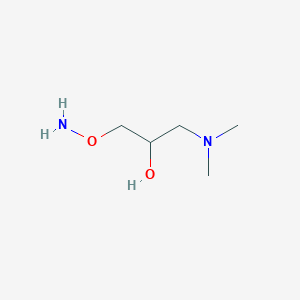
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
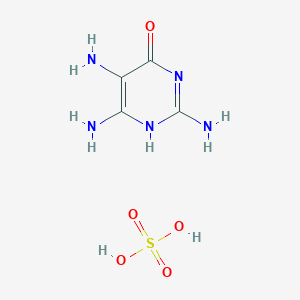
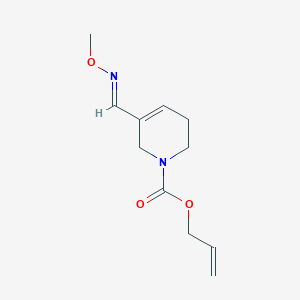
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
